2,4,8-Trimethyl-7-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138779-70-1 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,4,8-trimethyl-7-nitroquinoline |
InChI |
InChI=1S/C12H12N2O2/c1-7-6-8(2)13-12-9(3)11(14(15)16)5-4-10(7)12/h4-6H,1-3H3 |
InChI Key |
XWYCMGLARBKKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,8 Trimethyl 7 Nitroquinoline and Analogues
Classical and Modern Approaches to Quinoline (B57606) Core Synthesis
The formation of the fundamental quinoline ring system can be accomplished through several well-established named reactions and newer, more refined methods.
Skraup Reaction and its Modified Variants for Quinoline Ring Formation
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. iipseries.orgwikipedia.org The reaction typically involves the condensation of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). iipseries.orgnumberanalytics.com The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgyoutube.com This is followed by a conjugate addition of the aniline to the acrolein, and subsequent cyclization and dehydration to yield a 1,2-dihydroquinoline. numberanalytics.comyoutube.com The final step is the oxidation of the dihydroquinoline to the corresponding quinoline. numberanalytics.comyoutube.com
Over the years, numerous modifications have been developed to moderate the often-violent nature of the original Skraup reaction and to improve yields. cdnsciencepub.comresearchgate.net One significant modification involves the use of ferrous sulfate (B86663), which appears to act as an oxygen carrier, allowing the reaction to proceed over a longer period and with larger quantities of reactants. orgsyn.org Another variation involves the substitution of acetylated amines for the free bases, which has been shown to increase yields and reduce the reaction's violence. cdnsciencepub.com The use of boric acid has also been explored to control the reaction, though with potentially lower yields. orgsyn.orgcdnsciencepub.com More contemporary "green" modifications include using water as a solvent under microwave irradiation, which provides an efficient route to various quinoline derivatives. rsc.org
For the synthesis of a trimethyl-substituted quinoline like 2,4,8-trimethylquinoline, a plausible Skraup approach would involve the reaction of 2,4-dimethylaniline (B123086) with a suitable carbonyl source, such as crotonaldehyde, in the presence of an acid catalyst.
Cyclocondensation Methodologies (e.g., Meldrum's Acid based approaches)
Cyclocondensation reactions offer an alternative and often milder route to the quinoline core. One notable approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly acidic and reactive cyclic malonic acid derivative. nih.govclockss.org
A synthetic strategy utilizing Meldrum's acid for quinoline synthesis could involve the reaction of an aniline with methylene (B1212753) Meldrum's acid derivatives. For instance, substituted anilines can react with methylene Meldrum's acid to form phenylamine(methylene Meldrum's acid) derivatives, which can then be cyclized to form a quinolone. researchgate.net This quinolone can be subsequently converted to a 4-chloroquinoline (B167314) by treatment with phosphorus oxychloride (POCl3). researchgate.net
Another cyclocondensation method is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org For the synthesis of 2,4,8-trimethylquinoline, 3,5-dimethylaniline (B87155) could be reacted with acetylacetone.
Regioselective Introduction of Nitro and Alkyl Substituents
Once the quinoline scaffold is formed, the next critical step is the regioselective introduction of substituents, such as nitro and methyl groups, to arrive at the target molecule, 2,4,8-trimethyl-7-nitroquinoline.
Nitration Reactions on Substituted Quinoline Scaffolds
The introduction of a nitro group onto a quinoline ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. stackexchange.com
The nitration of unsubstituted quinoline under these acidic conditions results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.com This is because the reaction proceeds on the N-protonated quinolinium ion, which directs the incoming electrophile to the 5- and 8-positions of the benzo ring. stackexchange.com
The regioselectivity of nitration is significantly influenced by the electronic properties of the substituents already present on the quinoline ring. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) direct the incoming nitro group to different positions.
In the case of 2,4,8-trimethylquinoline, the three methyl groups are electron-donating and will activate the ring towards electrophilic substitution. The directing influence of these groups, in conjunction with the inherent reactivity of the quinoline nucleus, will determine the final position of the nitro group. A study on the nitration of 2,5,8-trimethylquinoline (B20356) provides some insight into the potential outcomes for the nitration of 2,4,8-trimethylquinoline. acs.org
Recent developments have also explored radical nitration protocols as a means to achieve meta-nitration of quinolines, a regioselectivity not typically observed in classical electrophilic nitration. acs.org
Alkylation Strategies for Methyl Group Incorporation
The introduction of methyl groups onto a quinoline scaffold can be achieved through various alkylation strategies. One approach is to start with an appropriately methylated aniline precursor before the quinoline ring synthesis. For example, using 2,4-dimethylaniline in a Skraup or Combes synthesis would directly incorporate two of the required methyl groups.
Direct alkylation of the quinoline ring is also possible. Rhodium-catalyzed C-H bond activation has been shown to be an effective method for the alkylation of quinolines. acs.org This method often requires substitution ortho to the nitrogen atom for high yields. acs.org Catalyst- and solvent-free methods for the alkylation of quinoline N-oxides with olefins have also been reported, offering a more atom-economical and environmentally friendly approach. rsc.org
Advanced Synthetic Techniques for Nitroquinoline Derivatives
The synthesis of quinoline and its derivatives, foundational structures in medicinal and industrial chemistry, has evolved significantly from traditional methods. mdpi.com Modern strategies often employ advanced techniques to enhance reaction efficiency, yield, and environmental sustainability. acs.org These methods include the use of alternative energy sources like ultrasound and the application of highly efficient catalytic systems such as nanocatalysts.
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional thermal methods. rsc.orgnih.gov The application of ultrasonic irradiation (typically 20-100 kHz) accelerates chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates, higher yields, and often, improved product purity. rsc.orgnih.gov
Key benefits of ultrasound-assisted synthesis in the context of quinoline derivatives include:
Reduced Reaction Times: Reactions that might take several hours or even days under conventional heating can often be completed in minutes. rsc.org
Increased Yields and Purity: The enhanced reactivity and reduced side reactions typically result in higher isolated yields of the desired product. nih.gov
Energy Efficiency: By significantly shortening reaction times, sonochemistry can be a more energy-efficient approach. rsc.org
Another example involves the one-pot, three-component synthesis of 2-substituted quinolines using stannous chloride (SnCl₂·2H₂O) as a precatalyst in water. nih.govresearchgate.net Under ultrasound irradiation, the reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate proceeded rapidly to give the desired quinoline products in good yields. nih.govresearchgate.net
Table 1: Comparison of Ultrasound (US) vs. Thermal Heating (TH) for Synthesis of Quinoline Derivatives
| Feature | Ultrasound (US) Irradiation | Conventional Thermal Heating (TH) | Reference |
|---|---|---|---|
| Reaction Time | 150–180 minutes | 720–960 minutes | rsc.org |
| Global Yield | ~5% higher than TH | Baseline | rsc.org |
| Selectivity | Higher preference for specific isomers (~15% higher yield for one structure) | Lower selectivity | rsc.org |
| Conditions | Milder, energy-saving | Harsher, higher energy consumption | rsc.org |
Application of Nanocatalysts in Quinoline Synthesis
The use of nanocatalysts represents a significant advancement in heterocyclic synthesis, addressing many drawbacks of traditional catalytic methods, such as harsh conditions, low yields, and difficulty in catalyst recovery. acs.orgacs.org Nanocatalysts offer a high surface-area-to-volume ratio, exposing a greater number of active sites to reactants, which enhances reaction rates and selectivity. researchgate.net Their unique properties bridge the gap between homogeneous and heterogeneous catalysis, providing high efficiency and easy separation and recyclability. acs.org
A wide array of nanocatalysts have been successfully employed in the synthesis of quinoline derivatives, primarily through multicomponent reactions like the Friedländer annulation. nih.govnih.gov
Iron-Based Nanocatalysts: Magnetic nanoparticles (MNPs), such as Fe₃O₄, are particularly attractive due to their straightforward separation from the reaction mixture using an external magnet. nih.gov For instance, nano Fe₃O₄@SiO₂-SO₃H has been used as a solid acid catalyst for the solvent-free synthesis of substituted quinolines via the condensation of 2-aminoaryl ketones and α-methylene ketones, achieving yields of 75–96%. nih.gov
Copper-Based Nanocatalysts: Copper oxide (CuO) nanoparticles, typically less than 50 nm in size, have proven effective in synthesizing quinoline-2,3-dicarboxylates. nih.gov In another approach, an IRMOF-3/PSTA/Cu nanomaterial was used to catalyze a one-pot multicomponent reaction to produce various quinoline derivatives in excellent yields (85–96%) at 80 °C. nih.gov
Nickel-Based Nanocatalysts: Nickel nanoparticles, synthesized via green methods using plant extracts, have been utilized as Lewis acid catalysts in the solvent-free Friedländer annulation to produce polysubstituted quinolines. nih.gov
Silver-Based Nanocatalysts: Silver nanoparticles immobilized on a magnetic Fe₃O₄@SiO₂ core have been used as a heterogeneous catalyst for the three-component synthesis of quinoline derivatives in a water and ethanol (B145695) mixture at 60 °C. This catalyst was successfully recycled six times with minimal loss of activity. nih.gov
These nanocatalyzed methods are characterized by their operational simplicity, high product yields, short reaction times, and adherence to the principles of green chemistry due to solvent-free conditions or the use of benign solvents, as well as catalyst reusability. acs.orgnih.gov
Table 2: Examples of Nanocatalysts in Quinoline Synthesis
| Nanocatalyst | Synthesis Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| nano Fe₃O₄@SiO₂-SO₃H | Friedländer Synthesis | 110 °C, Solvent-free | 75–96% | nih.gov |
| IRMOF-3/PSTA/Cu | One-pot Multicomponent | 80 °C, CH₃CN solvent | 85–96% | nih.gov |
| Nickel Nanoparticles | Friedländer Annulation | Solvent-free | Good | nih.gov |
| Fe₃O₄@SiO₂-Ag | Three-component Coupling | 60 °C, Water/Ethanol | High | nih.gov |
Purification and Isolation Methodologies in Synthetic Organic Chemistry
The purification and isolation of the target compound from the reaction mixture is a critical step in synthetic chemistry to ensure the final product meets the required standards of purity. For nitroquinoline derivatives, a combination of techniques may be employed, addressing both the basic quinoline nucleus and the properties of the nitroaromatic moiety.
Common purification strategies include:
Crystallization: This is a primary technique for purifying solid organic compounds. For quinolines, which are basic, purification can be achieved by converting the crude product into a salt, such as a hydrochloride, phosphate, or picrate. lookchem.com These salts can be crystallized from suitable solvents like methanol (B129727) or ethanol to remove non-basic impurities. The purified salt is then treated with a base (e.g., NaOH) to regenerate the free quinoline base. lookchem.com
Distillation: For liquid quinolines or those with sufficient volatility and thermal stability, vacuum distillation is an effective method. It is often performed after drying the crude product with an agent like sodium sulfate or potassium hydroxide. lookchem.com Steam distillation is particularly useful for separating the product from non-volatile inorganic salts and tarry byproducts, as the basic quinoline is converted to its non-volatile sulfate salt in an acidic medium, allowing volatile impurities like unreacted nitrobenzene to be removed. youtube.com
Extraction: Liquid-liquid extraction is fundamental for workup procedures. After a reaction, the mixture is often diluted with an organic solvent and washed with aqueous solutions. For nitroaromatic compounds, washing with an alkaline aqueous solution (such as ammonia (B1221849) or a stronger base) can effectively remove acidic by-products like nitrophenols by converting them into water-soluble salts. google.com Selective reduction can also be used; for instance, dinitro impurities can be selectively reduced to amino-nitro compounds, which can then be removed by acid extraction. google.com
Chromatography: When other methods are insufficient, column chromatography is a highly effective technique for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel or alumina). The choice of eluent (solvent system) is critical for achieving good separation. For final traces of impurities, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.
A typical purification sequence for a synthesized nitroquinoline might involve:
An initial workup using extraction to separate the organic layer from the aqueous layer.
Washing the organic layer with a dilute base to remove acidic impurities. google.com
Drying the organic layer and removing the solvent.
Purification of the crude product by either crystallization (often via salt formation) or column chromatography. lookchem.com
Final distillation under vacuum if the product is a high-boiling liquid. lookchem.com
Theoretical and Computational Chemistry of 2,4,8 Trimethyl 7 Nitroquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps and Molecular Orbitals)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. wikipedia.orgirjweb.comwuxiapptec.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. wikipedia.org
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a valuable tool for predicting chemical reactivity. researchgate.net It visualizes the electrostatic potential on the electron density surface of a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net
Local Reactivity Descriptors and Fukui Functions
Fukui functions are used in computational chemistry to describe local reactivity at a specific site within a molecule. researchgate.net They help in identifying which parts of a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and delocalization of electron density, offering a chemical interpretation of the wavefunction.
Non-Linear Optical (NLO) Properties Prediction
Computational methods can predict the NLO properties of molecules, which are important for applications in optoelectronics and materials science. jhuapl.edumdpi.comajchem-a.com These predictions are often based on calculations of properties like polarizability and hyperpolarizability. ajchem-a.com
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical reaction.
Without specific studies on 2,4,8-Trimethyl-7-nitroquinoline, any attempt to create the requested article would involve speculation and would not be based on verifiable research findings.
Transition State Analysis and Energy Calculations
Transition state analysis and energy calculations are fundamental computational tools used to elucidate reaction mechanisms, predict reaction rates, and determine the thermodynamic stability of reactants, intermediates, products, and transition states. For a reaction involving this compound, these calculations would typically be performed using quantum mechanical methods, most notably Density Functional Theory (DFT).
Detailed research findings on analogous systems show that DFT methods, such as B3LYP, are frequently employed with basis sets like 6-311++G(d,p) to optimize molecular geometries and calculate vibrational frequencies. researchgate.netresearchgate.net The process for analyzing a potential reaction, such as a substitution or reduction, would involve:
Geometry Optimization: The three-dimensional structures of the reactant (this compound), the proposed product(s), and any intermediates are optimized to find their lowest energy conformations.
Transition State (TS) Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactant to the product. This TS structure represents the highest energy barrier of the reaction pathway.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable molecule (reactant, product, intermediate) will have all real (positive) frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For this compound, such calculations would provide critical insights into its reactivity, stability, and the feasibility of various chemical transformations.
Table 1: Theoretical Parameters for Reaction Pathway Analysis
| Parameter | Description | Computational Method | Significance |
|---|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | DFT (e.g., B3LYP/6-311++G(d,p)) | Determines the kinetic feasibility and rate of the reaction. A lower Ea indicates a faster reaction. |
| Reaction Energy (ΔErxn) | The net energy change between reactants and products. | DFT, High-level ab initio | Indicates the thermodynamic favorability. A negative ΔErxn signifies an exothermic reaction. |
| Gibbs Free Energy (ΔG) | The change in free energy, accounting for both enthalpy and entropy. | DFT (including thermal corrections) | Determines the spontaneity of a reaction under specific conditions. |
| Imaginary Frequency | The unique vibrational mode of a transition state structure. | DFT Frequency Calculation | Confirms the identity of a transition state and visualizes the atomic motion during the bond-breaking/forming process. |
Investigation of Nucleophilic Substitution Pathways (e.g., Vicarious Nucleophilic Substitution of Hydrogen (VNS))
Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of electron-deficient aromatic compounds, such as nitroarenes and nitroquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the substitution of a hydrogen atom, typically ortho or para to a strong electron-withdrawing group like a nitro group, by a nucleophile carrying a leaving group. kuleuven.be
In this compound, the nitro group at the C7 position strongly activates the quinoline (B57606) ring for nucleophilic attack. The potential sites for VNS are the hydrogen-bearing carbon atoms ortho and para to this group.
Ortho positions: C6 and C8
Para position: Not applicable in this ring system.
However, the C8 position is substituted with a methyl group. Therefore, the primary site for a VNS reaction on this compound is expected to be the C6 position.
The general mechanism proceeds as follows:
Nucleophilic Attack: A carbanion stabilized by an electron-withdrawing group and possessing a leaving group (e.g., Cl, SO₂Ph) attacks the electron-deficient C6 position. This forms a negatively charged σ-adduct, often called a Meisenheimer complex. nih.gov
β-Elimination: A base removes a proton from the adduct, followed by the elimination of the leaving group, which re-establishes the aromaticity of the quinoline ring.
Computational studies on VNS reactions of other nitroaromatics have utilized DFT to map the reaction pathway, analyze the stability of the σ-adduct intermediate, and calculate the activation energies for both the addition and elimination steps. researchgate.net For this compound, the steric hindrance and electron-donating effect of the methyl group at C8 would likely influence the regioselectivity and rate of the reaction, making the C6 position even more favorable for nucleophilic attack.
Table 2: Analysis of VNS Reactivity for this compound
| Reaction Site | Feasibility | Influencing Factors | Expected Outcome |
|---|---|---|---|
| C6 | High | Activated by the C7-NO₂ group. Less sterically hindered compared to C8. | Primary site for VNS, leading to 6-substituted products. |
| C8 | Very Low | Position is already substituted with a methyl group, preventing direct H substitution. | No reaction at this site via VNS of hydrogen. |
| C5 | Low | Not electronically activated by the C7-NO₂ group for standard VNS. | Substitution at this site is highly unlikely. |
Understanding Nitro/Nitroso Conversions
The conversion of a nitro (-NO₂) group to a nitroso (-NO) group is a key reductive transformation in nitroaromatic chemistry. This conversion can occur as a distinct reaction step or as part of a more complex mechanism, such as during certain VNS reactions where the intermediate adduct undergoes transformation. nih.gov
Computationally, understanding this conversion for this compound would involve modeling the reduction process. This could be initiated by chemical reducing agents or electrochemical methods. Theoretical calculations would focus on:
Thermodynamics: Calculating the change in Gibbs free energy (ΔG) for the conversion of the nitro group to a nitroso group to determine its feasibility.
Electronic Structure: Analyzing the change in the electronic distribution upon reduction. Methods like Natural Bond Orbital (NBO) analysis can provide insights into the charge localization on the nitrogen and oxygen atoms of the nitro and nitroso groups.
Reaction Pathway: If the conversion is part of a multi-step reaction, transition state calculations would be performed to determine the energy barriers associated with the reduction and any subsequent steps.
Molecular Dynamics and Conformational Analysis
Conformational analysis studies the different spatial arrangements (conformations) of a molecule and their relative energies. For a largely planar and rigid molecule like this compound, conformational flexibility is limited to the rotation of its substituent groups.
The key aspects for conformational analysis of this molecule would be:
Rotation of the Nitro Group: The C7-N bond allows for rotation of the nitro group. The planarity of the -NO₂ group with the quinoline ring is favored due to resonance stabilization. However, the adjacent methyl group at C8 creates significant steric hindrance, which may force the nitro group to twist out of the plane of the aromatic ring. A potential energy surface scan, calculated by systematically rotating the dihedral angle and calculating the energy at each step, would reveal the most stable conformation and the energy barrier to rotation.
Rotation of Methyl Groups: The methyl groups at C2, C4, and C8 can rotate freely around their respective C-C single bonds. While these rotations generally have low energy barriers, certain orientations may be favored to minimize steric clashes with adjacent atoms.
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time, particularly its interactions with solvent molecules. An MD simulation would track the movements of all atoms in the system, providing insights into how the molecule explores its conformational space and how its orientation is influenced by the surrounding environment.
Table 3: Key Rotatable Bonds and Conformational Influences
| Bond | Description | Primary Influencing Factor | Expected Low-Energy Conformation |
|---|---|---|---|
| C(7)-N(nitro) | Rotation of the nitro group | Steric repulsion from the C8-methyl group vs. resonance stabilization. | A twisted (non-planar) conformation is likely favored to alleviate steric strain. |
| C(2)-C(methyl) | Rotation of the C2-methyl group | Minor steric interaction with the C3-hydrogen. | Low rotational barrier, relatively free rotation. |
| C(4)-C(methyl) | Rotation of the C4-methyl group | Minor steric interaction with the C3-hydrogen and C5-hydrogen. | Low rotational barrier, relatively free rotation. |
| C(8)-C(methyl) | Rotation of the C8-methyl group | Significant steric interaction with the C7-nitro group. | The orientation of the methyl hydrogens will be staggered to minimize repulsion with the nitro group's oxygen atoms. |
In Silico Approaches for Intermolecular Interactions
In silico methods are crucial for predicting how a molecule will interact with other molecules, such as solvent molecules, other organic molecules, or biological macromolecules like proteins. These interactions are governed by non-covalent forces.
For this compound, the key structural features determining its intermolecular interactions are:
Aromatic System: The quinoline ring system is electron-rich and can participate in π-π stacking interactions with other aromatic molecules.
Nitro Group: The two oxygen atoms are highly electronegative and act as strong hydrogen bond acceptors. The nitro group also contributes a significant dipole moment to the molecule.
Quinoline Nitrogen: The nitrogen atom at position 1 has a lone pair of electrons and can act as a hydrogen bond acceptor.
Methyl Groups: These groups are nonpolar and contribute to hydrophobic interactions and van der Waals forces.
Computational techniques like molecular docking could be used to predict the binding mode and affinity of this compound within the active site of a protein. researchgate.net Other methods, such as mapping the Molecular Electrostatic Potential (MEP) surface, can visualize the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule, thereby predicting sites for electrostatic interactions. The nitro group's oxygen atoms and the quinoline nitrogen would appear as regions of negative potential, attractive to hydrogen bond donors.
Table 4: Potential Intermolecular Interaction Sites on this compound
| Molecular Feature | Location | Potential Interaction Type(s) | Significance |
|---|---|---|---|
| Quinoline Ring System | Entire aromatic core | π-π stacking, C-H···π interactions | Important for crystal packing and binding to aromatic residues in proteins. |
| Nitro Group Oxygens | C7 substituent | Hydrogen bonding (acceptor), Dipole-dipole | Strong, directional interactions that can dominate binding and solvation. |
| Quinoline Nitrogen | Position 1 | Hydrogen bonding (acceptor) | A key site for interaction with proton donors. |
| Methyl Groups | C2, C4, C8 positions | Hydrophobic interactions, Van der Waals forces | Contribute to binding in nonpolar pockets and influence solubility. |
Advanced Spectroscopic Characterization of 2,4,8 Trimethyl 7 Nitroquinoline and Analogues
Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for probing the molecular structure of 2,4,8-trimethyl-7-nitroquinoline and its analogues. researchgate.net These methods provide a detailed fingerprint of the molecule based on the vibrational modes of its constituent atoms and functional groups. researchgate.netnih.gov
The vibrational spectra of quinoline (B57606) derivatives are complex, with numerous bands corresponding to the stretching and bending of the quinoline ring, as well as the vibrations of its substituents. researchgate.net For instance, the FT-Raman module in modern spectrometers offers a compact and efficient solution for acquiring high-quality Raman data, which is often complementary to FT-IR. youtube.com The use of near-infrared lasers in FT-Raman minimizes fluorescence, a common issue with complex organic molecules. youtube.com
Analysis of Fundamental Modes, Combination, and Overtone Bands
The vibrational spectrum is primarily composed of fundamental transitions, which correspond to the excitation of a molecule from its ground vibrational state (v=0) to the first excited state (v=1). libretexts.orgwikipedia.org However, weaker bands known as overtones (transitions from v=0 to v=2, 3, etc.) and combination bands (simultaneous excitation of two or more fundamental vibrations) can also be observed. libretexts.orguomustansiriyah.edu.iqspectroscopyonline.com These less intense bands, while sometimes complicating the spectrum, can provide valuable structural information. uomustansiriyah.edu.iqspectroscopyonline.com
For nitroaromatic compounds, specific vibrational modes are associated with the nitro (-NO2) group. nih.gov The symmetric and asymmetric stretching frequencies of the N-O bonds are particularly characteristic. nih.gov In addition, in-plane bending (scissoring) and out-of-plane deformation modes of the nitro group can be identified. nih.gov The positions of these bands can be influenced by the electronic environment of the quinoline ring and the presence of other substituents. nih.gov
Combination bands and overtones, though generally weaker than fundamental vibrations, can sometimes gain intensity through a phenomenon called Fermi resonance. libretexts.orguomustansiriyah.edu.iq This occurs when an overtone or combination band has nearly the same energy and symmetry as a fundamental vibration, leading to a splitting of the bands and an increase in the intensity of the weaker band. libretexts.org Careful analysis of these features can aid in the complete assignment of the vibrational spectrum. youtube.com
Normal Coordinate Analysis
To gain a deeper understanding of the vibrational spectra, a Normal Coordinate Analysis (NCA) can be performed. This theoretical calculation helps to assign the observed vibrational bands to specific atomic motions within the molecule. researchgate.net By correlating experimental data with theoretical calculations, such as those performed using Density Functional Theory (DFT), a more precise interpretation of the spectrum can be achieved. researchgate.netnih.gov
DFT calculations can predict the vibrational frequencies and intensities of the fundamental modes, aiding in their assignment. researchgate.netnih.gov This is particularly useful for complex molecules where spectral overlap is common. The analysis of normal modes and the visualization of the associated atomic displacements provide valuable insights into the nature of the molecular vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, Multinuclear NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound and its analogues. uncw.edunih.govyoutube.comtubitak.gov.tr By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. uncw.edutsijournals.com
Chemical Shift and Coupling Constant Analysis for Positional Assignments
¹H and ¹³C NMR are the most commonly used NMR techniques. tsijournals.compublish.csiro.auresearchgate.net The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, allowing for the differentiation of atoms in different parts of the molecule. tsijournals.compublish.csiro.au For instance, the protons and carbons of the quinoline ring will have characteristic chemical shifts, as will the methyl and nitro substituents. publish.csiro.auresearchgate.net The presence of the electron-withdrawing nitro group is expected to significantly influence the chemical shifts of nearby protons and carbons. tsijournals.com
In addition to chemical shifts, the coupling constants (J) between neighboring nuclei provide crucial information about the connectivity of atoms. publish.csiro.auresearchgate.net For example, the splitting patterns observed in the ¹H NMR spectrum can be used to determine which protons are adjacent to each other. Vicinal (³J) coupling constants are particularly useful for establishing the substitution pattern on the quinoline ring. publish.csiro.auresearchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in assigning proton signals and determining through-space proximities of atoms. mdpi.com
Table 1: Representative ¹H NMR Data for Substituted Quinolines
| Compound | Proton | Chemical Shift (ppm) |
| 7-Nitroquinoline chemicalbook.com | H-2 | 9.1 |
| H-3 | 7.5 | |
| H-4 | 8.3 | |
| H-5 | 8.2 | |
| H-6 | 7.7 | |
| H-8 | 8.9 | |
| 2-Methyl-8-nitroquinoline chemicalbook.com | CH₃ | 2.8 |
| H-3 | 7.4 | |
| H-4 | 8.1 | |
| H-5 | 7.9 | |
| H-6 | 7.6 | |
| H-7 | 7.9 |
Note: This table presents illustrative data from related compounds. The exact chemical shifts for this compound may vary.
Table 2: Representative ¹³C NMR Data for Substituted Quinolines
| Compound | Carbon | Chemical Shift (ppm) |
| Quinoline publish.csiro.au | C-2 | 150.3 |
| C-3 | 121.1 | |
| C-4 | 135.9 | |
| C-4a | 128.2 | |
| C-5 | 129.4 | |
| C-6 | 126.5 | |
| C-7 | 129.4 | |
| C-8 | 127.7 | |
| C-8a | 148.4 |
Note: This table presents illustrative data from a parent compound. The exact chemical shifts for this compound will be influenced by the substituents.
Detection of Intermediates and Reaction Pathways
NMR spectroscopy is not only used for the characterization of stable final products but also plays a crucial role in monitoring chemical reactions and detecting transient intermediates. youtube.com By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of starting materials and the appearance of products, providing insights into reaction kinetics and mechanisms. youtube.com This can be particularly valuable in understanding the synthesis of complex molecules like substituted quinolines.
Mass Spectrometry Techniques (e.g., MS, HRMS, GC-MS, Tandem Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. uncw.edunih.govyoutube.com When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of individual components in a mixture. madison-proceedings.comresearchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, often to four or more decimal places. youtube.comyoutube.comacs.org This precision allows for the unambiguous determination of the molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass. youtube.com
The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that can be used for structural elucidation. nih.govmonash.edu For quinoline derivatives, characteristic fragmentation pathways often involve the loss of substituents or cleavage of the quinoline ring. mcmaster.ca The presence of a nitro group can also lead to specific fragmentation patterns, such as the loss of •NO, •NO2, or HNO2. researchgate.net
Tandem Mass Spectrometry (MS/MS) is an even more powerful technique for structural analysis. researchgate.netnih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the structure of the precursor ion and can be used to differentiate between isomers. nih.govnih.gov The fragmentation pathways can be complex and are influenced by the chemical environment of the functional groups. researchgate.net
For the analysis of this compound, GC-MS would be a suitable technique. madison-proceedings.comresearchgate.net The characteristic ion peaks for quinoline itself are m/z 129, 102, and 77. madison-proceedings.com For the title compound, the molecular ion peak would be expected at m/z 202. The fragmentation pattern would likely involve the loss of methyl groups and the nitro group.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, providing insights into the electronic structure of the compound.
The UV-Vis absorption spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic system. The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the quinoline ring.
The electronic structure of quinoline derivatives is significantly influenced by the presence of electron-donating or electron-withdrawing groups. The nitro group (NO₂) is a strong electron-withdrawing group, while methyl groups (CH₃) are weakly electron-donating. In this compound, the interplay of these substituents governs the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, the absorption maxima (λ_max).
Studies on various quinoline derivatives have shown that the absorption spectra typically exhibit bands corresponding to π → π* and sometimes n → π* transitions. researchgate.net The introduction of a nitro group generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the extension of the conjugated π-system and the lowering of the LUMO energy. Conversely, electron-donating groups can cause either a bathochromic or a hypsochromic (shift to shorter wavelengths) shift depending on their position and interaction with the π-system.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to correlate the experimental absorption spectra with the electronic transitions. sharif.edu These calculations can help in assigning the observed absorption bands to specific molecular orbital transitions. For nitroquinoline derivatives, the lowest energy absorption band is often associated with a charge-transfer (CT) transition, where electron density moves from the quinoline ring (and the methyl groups) to the nitro group upon excitation.
The following table summarizes typical UV-Vis absorption data for related quinoline derivatives, illustrating the effect of substitution on the absorption maxima.
| Compound | Solvent | λ_max (nm) | Transition Type |
| Quinoline | Various | ~300-320 | π → π |
| Nitroquinoline | Various | >320 | π → π / CT |
| Aminoquinoline | Various | ~327-340 | π → π* |
Note: This table is illustrative and based on general data for quinoline derivatives. Specific values for this compound would require experimental measurement.
X-ray Diffraction Studies of Nitroquinoline Derivatives
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
The crystal structures of nitroquinoline derivatives are stabilized by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonding and π-π stacking. The nitro group, being highly polar, plays a significant role in directing the crystal packing through dipole-dipole interactions.
While a specific crystal structure for this compound is not available in the provided search results, studies on analogous nitro-substituted heterocyclic compounds provide insights into the expected intermolecular interactions. For instance, the crystal structures of many nitroaromatic compounds exhibit π-π stacking, where the planar aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. This type of interaction is driven by attractive electrostatic and van der Waals forces between the π-systems.
In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be dominated by π-π stacking of the quinoline rings and dipole-dipole interactions involving the nitro groups. The methyl groups, while primarily contributing to van der Waals interactions, can also influence the crystal packing by creating steric hindrance that affects the relative arrangement of the molecules.
The following table outlines the types of intermolecular interactions that are commonly observed in the crystal structures of nitroquinoline derivatives and their expected impact on the crystal lattice.
| Interaction Type | Description | Potential Impact on Crystal Structure |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Leads to the formation of columnar or layered structures. Influences electronic properties in the solid state. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can form extensive networks, leading to high melting points and influencing solubility. While not expected to be the dominant interaction in this compound itself, it would be significant in derivatives with -OH or -NH₂ groups. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The strong dipole of the nitro group will significantly influence molecular alignment in the crystal. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Ubiquitous interactions that contribute to the overall stability of the crystal lattice. |
Chemical Reactivity and Derivatization of 2,4,8 Trimethyl 7 Nitroquinoline
Nucleophilic Aromatic Substitution Reactions (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for activated aromatic systems. nih.gov In compounds like 2,4,8-trimethyl-7-nitroquinoline, the powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. libretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitro group. nih.govlibretexts.org For this compound, this would activate the C6 and C8 positions for nucleophilic attack. However, the C8 position is already substituted with a methyl group.
SNAr reactions can proceed through different mechanisms, including the substitution of a leaving group (like a halogen) or, more uniquely, the substitution of a hydrogen atom. nih.gov
A specialized form of SNAr is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), a method for the nucleophilic replacement of hydrogen in electron-deficient aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for nitroarenes. wikipedia.org The VNS mechanism involves the addition of a nucleophile (typically a carbanion bearing a leaving group at the nucleophilic center) to the aromatic ring, followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct to restore aromaticity. organic-chemistry.org
In nitroquinolines, VNS reactions typically occur at positions ortho or para to the nitro group. kuleuven.be For 5- and 8-nitroquinolines, the reaction preferentially occurs at the ortho positions (6 and 7, respectively) due to the higher double-bond character of the C5-C6 and C7-C8 bonds. kuleuven.be In the case of this compound, the positions ortho (C6 and C8) and para (C5) to the C7-nitro group are potential sites for VNS.
Studies on related nitroquinolines have demonstrated the utility of VNS. For instance, the amination of various nitroquinoline derivatives has been achieved using 9H-carbazole as the nucleophile. nih.gov In a reaction with 8-nitroquinoline (B147351), 9H-carbazole exclusively attacks the C7 position. nih.gov
Table 1: Examples of VNS Reactions on Nitroquinolines
| Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 8-Nitroquinoline | 9H-Carbazole | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | Low | nih.gov |
This table is generated based on data for related compounds to illustrate the VNS reaction.
The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of electron-deficient arenes. Unlike VNS, which relies on a leaving group attached to the nucleophile, ONSH involves the initial addition of a nucleophile to the aromatic ring, followed by the oxidation of the resulting σ-adduct to restore aromaticity. This process formally results in the substitution of a hydride ion (H⁻).
Research on the amination of phenanthroline derivatives, which are structurally related to quinolines, has shown that ONSH can occur alongside other substitution reactions. nih.gov For example, the reaction of 4,7-dichloro-1,10-phenanthroline (B1630597) with certain nucleophiles yielded products characteristic of an ONSH transformation. nih.gov While specific examples on this compound are not detailed in the available literature, the electronic properties of the nitroquinoline ring suggest its potential to undergo ONSH reactions with suitable nucleophiles and oxidizing agents.
Reduction of the Nitro Group to Amino Functionality
The reduction of a nitro group to a primary amine is one of the most significant transformations in aromatic chemistry, providing a gateway to a wide array of further functionalizations. unimi.it This reduction can be accomplished using a variety of reagents and conditions. wikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Pd/C is highly efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is a suitable alternative, especially when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Metal-Acid Systems: Metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., acetic acid or hydrochloric acid) are classic and effective reagents for nitro group reduction. commonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild option that is tolerant of many other functional groups. nih.govcommonorganicchemistry.com
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or isopropanol, in the presence of a catalyst (e.g., Pd/C). It avoids the need for high-pressure hydrogen gas. Studies have shown the successful reduction of 6-nitroquinoline (B147349) and 8-nitroquinoline to their corresponding amines with high yields using this technique. unimi.it
The reduction of this compound would yield 7-amino-2,4,8-trimethylquinoline, a versatile intermediate for further synthesis.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Substrate Compatibility | Reference |
|---|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but can reduce other functional groups. | commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic hydrogenation | Useful for substrates with halogen substituents. | commonorganicchemistry.com |
| Fe/Acid | Acidic | Mild, tolerates other reducible groups. | commonorganicchemistry.com |
| SnCl₂ | Mild | Tolerant of many functional groups. | nih.govcommonorganicchemistry.com |
Further Functionalization and Molecular Hybridization
The 7-amino-2,4,8-trimethylquinoline synthesized from the reduction of the parent nitro compound is a valuable building block. The primary amino group can be readily derivatized to create a diverse range of molecular structures.
The introduction of an amino group onto the quinoline (B57606) ring can be achieved through two main routes discussed previously: direct amination via VNS on the nitroquinoline itself, or reduction of the nitro group. nih.gov A study focused on the direct amination of nitroquinoline derivatives highlighted the VNS reaction with 9H-carbazole as a nucleophile. nih.gov Alternatively, the same study demonstrated that the nitroquinolines could be easily reduced to the corresponding aminoquinolines in mild conditions using stannous chloride (SnCl₂) with yields up to 86%. nih.gov This two-step sequence (nitration followed by reduction) is a classical and reliable method for installing an amino group on an aromatic ring.
Once the amino derivative, 7-amino-2,4,8-trimethylquinoline, is obtained, it can be coupled with amino acids to form amide (peptide) bonds. This conjugation is a standard transformation in medicinal chemistry to create hybrid molecules that may combine the properties of the quinoline scaffold with the biological recognition of amino acids.
The formation of the amide bond typically involves the activation of the carboxylic acid group of an N-protected amino acid. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction involves the activated amino acid reacting with the amino group of the quinoline derivative, followed by the removal of the amino acid's protecting group if desired. This strategy allows for the systematic synthesis of a library of quinoline-amino acid conjugates for various research applications.
Exploration of New Reaction Pathways
The strategic placement of substituents in this compound suggests a rich and complex reactivity profile. The nitro group at the C7 position, situated on the benzene (B151609) ring portion of the quinoline, is a powerful activating group for nucleophilic aromatic substitution and a key functional handle for a variety of transformations. Concurrently, the methyl groups at positions C2, C4, and C8 can influence the regioselectivity of reactions and offer sites for oxidative functionalization.
Catalytic Reduction of the Nitro Group
A foundational step in the derivatization of nitroaromatic compounds is the reduction of the nitro group to an amine. For this compound, this transformation would yield 7-amino-2,4,8-trimethylquinoline, a versatile intermediate for the synthesis of a wide array of derivatives. The standard method for this conversion is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas.
This resulting amino group can then be subjected to a plethora of subsequent reactions, including diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents, or acylation and sulfonylation to produce amides and sulfonamides, respectively.
Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS)
The electron-deficient nature of the quinoline ring, exacerbated by the C7-nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). While the compound lacks a conventional leaving group at a position activated by the nitro group (ortho or para), the possibility of Vicarious Nucleophilic Substitution (VNS) of hydrogen presents a compelling pathway for C-C and C-N bond formation. In VNS reactions, a nucleophile attacks a hydrogen-bearing carbon atom that is ortho or para to the nitro group, followed by the elimination of a vicinal hydrogen with the assistance of a base. nih.gov For this compound, the C6 and C8 positions are ortho and para to the nitro group, respectively. However, the C8 position is already substituted with a methyl group. This leaves the C6-hydrogen as a potential site for VNS, allowing for the introduction of various carbanions and other nucleophiles.
Oxidation of Methyl Groups
The reactivity of the methyl groups on the quinoline ring offers another avenue for derivatization. While the methyl groups on the pyridine (B92270) ring (C2 and C4) are generally more resistant to oxidation, the C8-methyl group on the benzenoid ring could potentially be oxidized to a formyl or carboxyl group under controlled conditions. Such transformations would provide another set of functional handles for further synthetic manipulations, expanding the diversity of accessible derivatives. Research on related trimethylquinolines has shown that oxidation of methyl groups to hydroxymethyl or carbonyl functionalities is a feasible pathway.
Exploration of Novel Derivatization Strategies
The combination of the nitro and trimethyl functionalities on the quinoline core allows for the exploration of more complex and tandem reaction sequences. For instance, the reduction of the nitro group could be followed by an intramolecular cyclization reaction involving one of the methyl groups, potentially leading to novel polycyclic aromatic systems.
The following table summarizes the potential reaction pathways for the derivatization of this compound:
| Reaction Type | Reagents and Conditions | Potential Product | Significance | Reference |
| Nitro Group Reduction | H₂, Pd/C, Ethanol (B145695)/Methanol (B129727) | 7-Amino-2,4,8-trimethylquinoline | Key intermediate for further functionalization | |
| Vicarious Nucleophilic Substitution (VNS) | Nucleophile (e.g., carbanion), Base (e.g., t-BuOK), DMSO | 6-Substituted-2,4,8-trimethyl-7-nitroquinoline | C-C or C-Heteroatom bond formation at C6 | nih.gov |
| Methyl Group Oxidation | Oxidizing agent (e.g., SeO₂, KMnO₄) | 2,4-Dimethyl-7-nitroquinoline-8-carbaldehyde or -carboxylic acid | Introduction of new functional groups |
The systematic exploration of these and other novel reaction pathways will undoubtedly unlock the full synthetic potential of this compound, paving the way for the discovery of new chemical entities with unique properties.
Investigation of Biological Activity and Mechanism of Action of 2,4,8 Trimethyl 7 Nitroquinoline Analogues in Vitro Studies
Broad-Spectrum Biological Activities of Quinoline (B57606) and Nitroquinoline Derivatives
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. nih.govnih.gov Derivatives of quinoline exhibit a vast array of pharmacological properties, establishing them as compounds of significant interest in drug discovery. nih.govmdpi.com These activities include anticancer, antimicrobial (antibacterial, antifungal), antimalarial, anti-inflammatory, anticonvulsant, and antiprotozoal effects. nih.govnih.govmdpi.comacs.orgmdpi.comnih.gov The versatility of the quinoline ring allows for chemical modifications at various positions, leading to a diverse library of compounds with tailored biological functions. nih.gov
The introduction of a nitro group (—NO₂) to the quinoline core often enhances or modifies its biological profile. Nitroquinoline derivatives have demonstrated notable efficacy as anticancer agents. tandfonline.com For instance, studies have shown that certain nitroquinoline compounds exhibit potent antiproliferative activity and can induce programmed cell death (apoptosis) in cancer cells. tandfonline.com The broad-spectrum activity of these derivatives underscores their potential as lead compounds for developing new drugs to treat a range of human diseases, from infectious diseases to cancer. nih.govmdpi.comnih.gov
Cellular and Molecular Targets
The diverse biological effects of quinoline and nitroquinoline analogues stem from their ability to interact with numerous cellular and molecular targets. These interactions disrupt critical pathways involved in cell growth, proliferation, and survival.
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Quinoline-based compounds have emerged as a prominent class of protein kinase inhibitors. nih.govnih.gov They can effectively target and inhibit a wide spectrum of kinases, thereby disrupting the aberrant signaling that drives tumor growth and progression. nih.gov
Several quinoline derivatives have been developed as potent inhibitors of key kinases involved in carcinogenesis, such as:
c-Met: This receptor tyrosine kinase is a target for cancer therapy, and quinoline derivatives have been designed as potent c-Met inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR): 4-Anilinoquinoline derivatives have been successfully developed as EGFR inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Quinoline and quinazoline (B50416) derivatives are known to inhibit VEGFR-2, a key receptor in angiogenesis. nih.govrsc.org
PI3K/mTOR Pathway: Some quinoline derivatives show dual inhibitory effects on the PI3K/mTOR pathway, a central signaling cascade in cancer cell growth and survival. nih.gov
The inhibitory activity of these compounds is often potent, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) frequently in the nanomolar to low micromolar range.
Table 1: In Vitro Protein Kinase Inhibition by Quinoline Analogues
| Compound Class | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| Quinazoline Derivative (11d) | VEGFR-2 | 5.49 µM | nih.gov |
| 4-Aniline Quinoline Derivative (38) | PI3K | 0.72 µM | nih.gov |
| 4-Aniline Quinoline Derivative (38) | mTOR | 2.62 µM | nih.gov |
| Isatine Derivative (12) | VEGFR-2 | 76.64–175.50 nM | nih.gov |
Microtubules are dynamic polymers of tubulin proteins that are essential for cell division, intracellular transport, and maintenance of cell shape. tandfonline.com Disrupting microtubule dynamics is a proven strategy in cancer therapy. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents that lead to cell cycle arrest and apoptosis. nih.govfrontiersin.org
These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. nih.govacs.orgresearchgate.net This disruption of the microtubule network activates the spindle assembly checkpoint, ultimately halting the cell cycle and inducing cell death. nih.gov
Table 2: In Vitro Tubulin Polymerization Inhibition by Quinoline Analogues
| Compound | Type | IC₅₀ Value (Tubulin Polymerization) | Target Cell Line | Cytotoxicity IC₅₀ | Reference |
|---|---|---|---|---|---|
| Compound 4c | Pyridin-2-one Quinoline | 17 µM | MDA-MB-231 (Breast) | Not specified | nih.govmdpi.com |
| Compound D13 | Quinoline-Sulfonamide | 6.74 µM | HeLa (Cervical) | 1.34 µM | rsc.org |
| Compound 7e | 5,6,7-trimethoxy Quinoline | Inhibited similar to CA-4 (5 µM) | A2780 (Ovarian) | Not specified | nih.gov |
| Compound 3c | Tetrahydropyrrolo-quinolinone | Not specified | A549 (Lung) | 5.9 µM | rsc.org |
By targeting key cellular processes, quinoline analogues can effectively modulate the cell cycle and induce apoptosis (programmed cell death). Many quinoline-based compounds have been shown to cause cell cycle arrest, most commonly in the G2/M phase. nih.govresearchgate.net This arrest prevents cancer cells from entering mitosis, thereby inhibiting proliferation.
Following cell cycle arrest, these compounds often trigger apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by an increase in the Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. researchgate.net Some quinoline derivatives have also been shown to induce apoptosis by downregulating the expression of survival proteins like Bcl-xl and Survivin. nih.gov The ability to selectively induce apoptosis in cancerous cells is a critical feature of an effective anticancer agent. tandfonline.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. Quinoline and quinazoline derivatives have demonstrated significant anti-angiogenic properties, primarily by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govrsc.orgfrontiersin.org By targeting VEGFR-2, these compounds block the downstream signaling cascades (such as Akt/mTOR/p70s6k) that promote the proliferation and migration of endothelial cells, thus preventing the formation of new blood vessels. nih.gov
In addition to inhibiting angiogenesis, quinoline derivatives can also disrupt cancer cell migration and invasion, which are critical steps in the metastatic process. frontiersin.orgnih.gov For example, a novel quinoline compound, 91b1, was found to suppress cancer cell progression by downregulating Lumican expression, a protein associated with cancer cell migration.
Certain nitroquinoline derivatives are potent genotoxic agents that exert their effects by forming covalent bonds with DNA, creating DNA adducts. The classic example is 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a well-studied carcinogen. Upon metabolic activation, 4-NQO forms a reactive intermediate that readily binds to DNA bases, primarily guanine (B1146940) and adenine.
These modifications, known as DNA adducts, can distort the DNA helix, block the action of DNA polymerases, and lead to mutations if not repaired. frontiersin.org Specifically, adducts can form at the N2 and C8 positions of guanine and the N6 position of adenine. frontiersin.org The formation of these adducts is a critical initiating event in the carcinogenic process induced by these compounds. While this mechanism underlies their carcinogenicity, it also highlights a potential, albeit complex, avenue for therapeutic intervention if the DNA damage can be selectively targeted to cancer cells.
Table 3: List of Mentioned Chemical Compounds
| Compound Name/Class |
|---|
| 2,4,8-Trimethyl-7-nitroquinoline |
| 4-Anilinoquinoline |
| 4-Nitroquinoline 1-oxide (4-NQO) |
| 6-Bromo-5-nitroquinoline |
| Akt/mTOR/p70s6k |
| Bax/Bcl-2 |
| c-Met |
| Colchicine |
| Cytochrome c |
| Epidermal Growth Factor Receptor (EGFR) |
| PI3K/mTOR |
| Pyridin-2-one Quinoline |
| Quinoline |
| Quinoline-Sulfonamide |
| Quinolinyl acrylate |
| Tetrahydropyrrolo-quinolinone |
| Tubulin |
| Vascular Endothelial Growth Factor (VEGF) |
Reactive Oxygen Species (ROS) Scavenging
The capacity of quinoline analogues to counteract oxidative stress is a significant area of investigation. Oxidative stress, stemming from an imbalance in reactive oxygen species (ROS), is implicated in numerous disease states. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals.
Various studies have demonstrated the ROS scavenging capabilities of quinoline derivatives. For instance, the antioxidant activity of novel quinoxaline (B1680401) derivatives was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) method, which measures a compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govresearchgate.net Certain quinoxaline precursors exhibited a notable scavenging effect on the DPPH radical. nih.gov Similarly, a series of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives were found to reduce DPPH radicals significantly, with some compounds showing up to 92.96% radical scavenging activity at a concentration of 0.2 mM. researchgate.net
The antioxidant mechanism for some analogues, like amidinoquinoxaline nitrones, is attributed to their action as radical scavengers toward carbon- and oxygen-centered radicals. nih.gov The structure of the quinoline derivative plays a crucial role in its antioxidant potential. For example, in a study of 8-amino-quinoline derivatives combined with natural antioxidant acids, caffeic acid derivatives of the quinoline scaffold demonstrated the best antiradical activity, highlighting the importance of the catecholic portion of the molecule for its antioxidant effect. mdpi.com These findings underscore that the antioxidant activity of quinoline analogues can be modulated by introducing specific substituents, which can enhance their ability to neutralize free radicals. nih.govresearchgate.net
Enzyme Inhibition Studies (e.g., cholinesterase, urease)
Analogues of this compound have been investigated for their potential to inhibit various enzymes, a common strategy in drug discovery. Key targets include cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are crucial for regulating cholinergic transmission and are targets for treating neurodegenerative diseases like Alzheimer's.
A series of quinoline-containing chalcone (B49325) derivatives demonstrated considerable inhibitory activity against both AChE and BChE isoenzymes. nih.gov Molecular docking studies of the most potent inhibitors from this series were performed to understand their binding modes within the active sites of the enzymes. nih.gov In a different study, some quinoline hybrids were suggested as potential binders to acetylcholinesterase, indicating a promising direction for future research.
Other enzymes have also been targeted. A series of 3- and 2-substituted quinoline-8-carboxamides were evaluated for their ability to inhibit poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. The most active compound, 2-methylquinoline-8-carboxamide, exhibited an IC₅₀ value of 500 nM. researchgate.net While not quinoline derivatives, other nitrogen-containing heterocyclic compounds have been tested for urease inhibition, a target for treating infections caused by Helicobacter pylori. For example, oxazole-based imidazopyridine scaffolds showed moderate to significant urease inhibition, with activity influenced by substituents on the aryl ring. nih.gov These studies collectively indicate that the quinoline scaffold is a versatile platform for developing potent and specific enzyme inhibitors.
NTR Bioactivation Mechanisms
Nitroaromatic compounds, including nitroquinoline analogues, often act as prodrugs that require bioactivation to exert their therapeutic effects. This activation is frequently mediated by nitroreductase (NTR) enzymes, particularly in anaerobic bacteria and certain parasites, which lack these enzymes in mammalian cells. researchgate.netscielo.br This selective activation is a key principle behind their use as targeted antimicrobial and antiparasitic agents.
The bioactivation process involves the reduction of the nitro group (NO₂) in a multi-step process. nih.gov There are two main pathways for this reduction:
One-Electron Reduction: Catalyzed by oxygen-sensitive (Type II) NTRs, this pathway reduces the nitroaromatic compound to a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitro compound in a futile cycle that leads to oxidative stress. scielo.broup.com
Two-Electron Reduction: Catalyzed by oxygen-insensitive (Type I) NTRs, this pathway is considered the primary activation route for many nitroaromatic drugs. The nitro group is reduced sequentially to a nitroso (R-NO) intermediate, then to a highly reactive hydroxylamine (B1172632) (R-NHOH) derivative. oup.commdpi.com These hydroxylamine intermediates are potent electrophiles that can form covalent adducts with cellular macromolecules like DNA, lipids, and proteins, leading to cytotoxicity and cell death. researchgate.netscielo.br
This mechanism is central to the activity of nitroaromatic drugs against parasites like Trypanosoma cruzi and Leishmania, where parasitic NTRs activate the compounds, leading to the production of toxic metabolites that kill the parasite. researchgate.net The specific reactivity and toxicity of a given nitroaromatic compound are influenced by its reduction potential and the structural fragments attached to the nitroarene core. scielo.brnih.gov
Evaluation in In Vitro Model Systems
Cancer Cell Line Studies
Quinoline and nitroquinoline analogues have been extensively evaluated for their cytotoxic activity against various human cancer cell lines. These in vitro studies are crucial for identifying potential anticancer agents and understanding their mechanisms of action.
A variety of analogues have demonstrated significant antiproliferative effects. For example, novel 8-nitro quinoline-based thiosemicarbazone analogues were synthesized and tested against cancer cells, with some compounds showing high inhibitory activity. nih.gov Similarly, quinolinequinones were evaluated against a panel of 60 cancer cell lines by the National Cancer Institute (NCI), with one analogue, AQQ7, showing particularly high cytotoxicity against MCF-7 breast cancer cells. mdpi.com Further investigation revealed that AQQ7 induces apoptosis without causing cell cycle arrest. mdpi.com The cytotoxicity of 8-hydroxyquinoline (B1678124) (8HQ) has also been noted, with its activity against the HCT 116 colorectal cancer cell line being comparable to the chemotherapy drug doxorubicin. researchgate.net Coating 8HQ onto graphene oxide nanoparticles significantly increased cell death in MCF-7 cells compared to normal breast cells, with the mechanism involving the induction of apoptosis. researchgate.net
The table below summarizes the in vitro anticancer activity of selected quinoline analogues.
| Compound Type | Cell Line | Activity Metric | Result |
| 8-Nitro quinoline-thiosemicarbazone analogues | - | - | Exhibited potent antitumor effects nih.gov |
| Quinolinequinone (AQQ7) | MCF-7 (Breast) | Cytotoxicity | High cytotoxicity, induces apoptosis mdpi.com |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colorectal) | IC₅₀ | 9.33 ± 0.22 µM researchgate.net |
| 8-AQ Glycoconjugate (17) | HCT 116 (Colorectal) | IC₅₀ | 116.4 ± 5.9 µM researchgate.net |
| 8-AQ Glycoconjugate (17) | MCF-7 (Breast) | IC₅₀ | 78.1 ± 9.3 µM researchgate.net |
| Vindoline-TPP Hybrid (9g) | A2780 (Ovarian) | IC₅₀ | 1.50 - 6.48 µM range nih.gov |
| Vindoline-TPP Hybrid (9g) | NIH/3T3 (Fibroblast) | IC₅₀ | 14.37 µM (showing cancer cell selectivity) nih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources. Values represent the reported activities of various structural analogues.
Antimicrobial Activity against Bacterial Strains
Analogues of this compound have shown significant promise as antimicrobial agents, with in vitro studies demonstrating potent activity against a range of pathogenic bacterial strains, including multi-drug-resistant isolates.
Quinoline-based hybrids have been a particular focus of research. One study detailed eight quinoline-based hydroxyimidazolium hybrids, with compound 7b emerging as a potent anti-staphylococcal agent, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus. The same compound was also the most potent against Mycobacterium tuberculosis H37Rv, with a MIC of 10 µg/mL. Another study reported on the total synthesis of a natural compound, C58, and its analogue, C59, which both demonstrated potent antimicrobial activity against methicillin-resistant S. aureus (MRSA) in both planktonic and biofilm forms. researchgate.net C58 and C59 were able to completely eradicate established MRSA biofilms at concentrations of 8 and 16 µg/mL, respectively. researchgate.net
The table below presents a summary of the in vitro antimicrobial activity of various quinoline analogues.
| Compound/Analogue Type | Bacterial Strain | Activity Metric | Result |
| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | MIC | 2 µg/mL nih.gov |
| Quinoline-hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | MIC | 20 µg/mL nih.gov |
| Quinoline-hydroxyimidazolium hybrid (7a) | Mycobacterium tuberculosis H37Rv | MIC | 20 µg/mL nih.gov |
| Quinoline-hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | MIC | 10 µg/mL nih.gov |
| Natural Compound Analogue (C58) | MRSA (Biofilm) | Eradication Conc. | 8 µg/mL researchgate.net |
| Natural Compound Analogue (C59) | MRSA (Biofilm) | Eradication Conc. | 16 µg/mL researchgate.net |
| 8-Hydroxyquinoline (8HQ) | Micrococcus luteus ATCC 10240 | MIC | 55.15 µM nih.gov |
| 8-Hydroxyquinoline (8HQ) | E. coli ATCC 25922 | MIC | 220.61 µM nih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources. Values represent the reported activities of various structural analogues.
Antiparasitic Activity
Analogues of this compound have been investigated for their efficacy against a variety of parasites, demonstrating significant in vitro activity and highlighting their potential as leads for new antiparasitic drugs.
Nitroquinoxaline analogues have shown particular promise against Schistosoma mansoni, the parasite responsible for schistosomiasis. In one study, several dianilino-nitroquinoxaline analogues were synthesized and tested, with compounds 27, 29, and 30 displaying submicromolar IC₅₀ values against adult worms, comparable to the drug praziquantel. scielo.br Specifically, compound 30 had an IC₅₀ of 0.19 µM against adult S. mansoni. scielo.br
Other quinoline-based compounds have been effective against different parasites. Quinolone-coumarin hybrids were evaluated against Toxoplasma gondii, with several compounds showing a better selectivity index than the control drug pyrimethamine. mdpi.com Synthetic analogues of the natural quinoline alkaloid N-methyl-8-methoxyflindersin were tested against Leishmania (Viannia) panamensis. Compound 8 was highly effective against intracellular amastigotes with a median effective concentration (EC₅₀) of 1.91 µg/mL. nih.gov Furthermore, alkylphosphocholine analogues, structurally related to the antileishmanial drug miltefosine (B1683995), showed that activity against Leishmania donovani was dependent on the alkyl chain length, with a 12-alkyl carbon analogue (APC12) being 4-fold more active than miltefosine against intracellular amastigotes. mdpi.comresearchgate.net
The table below summarizes the in vitro antiparasitic activity of selected analogues.
| Compound/Analogue Type | Parasite | Activity Metric | Result |
| Nitroquinoxaline (27) | Schistosoma mansoni (adult) | IC₅₀ | 0.31 µM scielo.br |
| Nitroquinoxaline (29) | Schistosoma mansoni (adult) | IC₅₀ | 0.28 µM scielo.br |
| Nitroquinoxaline (30) | Schistosoma mansoni (adult) | IC₅₀ | 0.19 µM scielo.br |
| Quinolone-Coumarin Hybrid (QC3) | Toxoplasma gondii | Selectivity Index | 13.43 mdpi.com |
| Synthetic Quinoline Alkaloid (8) | Leishmania panamensis (amastigote) | EC₅₀ | 1.91 µg/mL nih.gov |
| Alkylphosphocholine Analogue (APC12) | Leishmania donovani (amastigote) | - | 4-fold more active than miltefosine mdpi.comresearchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources. Values represent the reported activities of various structural analogues.
Correlation of Electrochemical Properties with Biological Activity (e.g., Redox Potentials)
The biological activity of many nitroaromatic compounds is intrinsically linked to their electrochemical properties, particularly their one-electron reduction potential (E¹₇). This is because their mechanism of action often involves reductive activation within the target cells. Although direct experimental data for this compound analogues is scarce, general principles derived from studies on other nitroaromatic compounds, including various quinoline derivatives, can be extrapolated.
Reductive Activation and Oxidative Stress
A common mechanism of action for nitroaromatic compounds is their ability to undergo redox cycling. This process is initiated by the enzymatic reduction of the nitro group to a nitro radical anion. This reduction is highly dependent on the compound's reduction potential; a more positive reduction potential facilitates this electron transfer.
Once formed, the nitro radical anion can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical anion. This cycle can repeat, leading to the continuous production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. The resulting state of oxidative stress within the cell can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity.
For many nitroaromatic compounds, a direct correlation has been observed between their cytotoxicity (often measured as the 50% inhibitory concentration, IC₅₀) and their one-electron reduction potential. A general trend shows that as the reduction potential becomes more positive (i.e., the compound is more easily reduced), the cytotoxicity increases.
Enzyme Inhibition
Another facet of the biological activity of nitroaromatic compounds that correlates with their electrochemical properties is the inhibition of critical cellular enzymes. For instance, enzymes like glutathione (B108866) reductase, which are crucial for maintaining the cellular redox balance and protecting against oxidative stress, can be targeted. The ability of a nitroaromatic compound to act as a substrate for or inhibitor of such enzymes is often related to its redox properties.
Bioreductive Activation in Hypoxic Environments
The cytotoxicity of some nitro compounds is significantly enhanced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. In such environments, the nitro radical anion is less likely to react with oxygen and can undergo further reduction to form cytotoxic species like nitroso, hydroxylamino, and amino derivatives. This bioreductive activation is a key strategy in the development of hypoxia-selective anticancer drugs. The efficiency of this process is also directly related to the reduction potential of the parent nitro compound.
While awaiting specific experimental data for this compound analogues, the following table illustrates the type of data that would be necessary to establish a clear correlation between electrochemical properties and biological activity. The values presented are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Correlation of Electrochemical and Biological Data for this compound Analogues
| Compound Analogue | Substituent (R) | Redox Potential (E¹₇, V) | Cytotoxicity (IC₅₀, µM) |
| 1 | H | -0.450 | 75 |
| 2 | 3-CH₃ | -0.475 | 90 |
| 3 | 5-Cl | -0.420 | 50 |
| 4 | 6-F | -0.410 | 45 |
| 5 | 5-OCH₃ | -0.490 | 110 |
This hypothetical data would suggest that analogues with electron-withdrawing substituents (like chloro and fluoro groups), which tend to increase the redox potential, exhibit greater cytotoxicity. Conversely, electron-donating groups (like a methoxy (B1213986) group) could decrease the redox potential and lead to lower cytotoxicity.
Future in vitro studies on this compound analogues should focus on measuring their one-electron reduction potentials through techniques like cyclic voltammetry and correlating these values with their cytotoxic effects on various cell lines. Such research would be invaluable in elucidating their precise mechanism of action and guiding the rational design of more potent and selective therapeutic agents.
Structure Activity Relationship Sar Studies of 2,4,8 Trimethyl 7 Nitroquinoline and Its Derivatives
Influence of Alkyl Substituents on Biological Potency and Selectivity
The biological impact of the three methyl groups at positions 2, 4, and 8 on the quinoline (B57606) ring of 2,4,8-Trimethyl-7-nitroquinoline is predicted to be a complex interplay of steric and electronic effects. In various quinoline derivatives, alkyl substituents are known to significantly modulate biological activity.
The methyl group at the 8-position, adjacent to the nitrogen atom of the quinoline ring, can introduce significant steric hindrance. This could potentially influence the molecule's ability to bind to target proteins or enzymes. The orientation and size of substituents at this position are often critical for optimal interaction within a binding pocket.
The collective presence of these three methyl groups would increase the lipophilicity of the molecule compared to an unsubstituted nitroquinoline. This enhanced lipophilicity could facilitate passage through biological membranes, potentially increasing its bioavailability and intracellular concentration. However, the steric bulk of these groups might also hinder or alter the binding to specific biological targets, thereby affecting both potency and selectivity.
Role of the Nitro Group in Biological Activity and Reactivity
The nitro group at the 7-position of the quinoline ring is a powerful electron-withdrawing group and is expected to be a key determinant of the biological activity of this compound. In many classes of compounds, the presence of a nitro group is essential for their therapeutic action, although it can also be associated with toxicity.
The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within biological systems. This reduction can proceed through one- or two-electron pathways, leading to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately the corresponding amine. These reactive intermediates are often responsible for the compound's biological effects, including potential cytotoxicity.
Impact of Positional Isomerism on Pharmacological Profiles
The specific arrangement of substituents in this compound is critical, and its positional isomers would be expected to exhibit markedly different pharmacological profiles. For instance, moving the nitro group from the 7-position to other locations on the quinoline ring, such as the 5, 6, or 8-position, would significantly alter the electronic properties and steric environment of the molecule.
Studies on other substituted quinolines have shown that the position of substituents dramatically affects their biological activity. For example, the directing effect of a methyl group typically favors substitution at the 2- and 4-positions, while a nitro group directs incoming groups to the 3-position in a benzene (B151609) ring. chemguide.co.uk In the quinoline system, the interplay of existing substituents will dictate the reactivity and potential for further functionalization, as well as the molecule's interaction with biological targets.
Similarly, altering the positions of the methyl groups would lead to different steric and electronic environments. A shift of the methyl group from the 8-position, for example, would reduce steric hindrance near the quinoline nitrogen, potentially allowing for different types of interactions with biological targets.
Importance of Intramolecular Interactions (e.g., hydrogen bonding)
While this compound itself does not possess a classic hydrogen bond donor, the potential for intramolecular interactions exists and can influence its conformation and properties. The nitro group and the nitrogen atom of the quinoline ring are hydrogen bond acceptors.
In related quinoline structures, intramolecular hydrogen bonding plays a significant role in stabilizing the molecule and influencing its three-dimensional structure. For example, in 8-hydroxyquinolines, a strong intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen is a key feature. rsc.org Although not directly applicable to the titular compound, this highlights the importance of such interactions in the quinoline family. The conformation of the methyl groups, particularly the one at the 8-position, could be influenced by weak C-H···N or C-H···O interactions, which, while not as strong as conventional hydrogen bonds, can collectively impact the molecule's preferred shape.
Correlation of Computational Parameters with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have demonstrated that various computational parameters can be correlated with their biological activity and toxicity. nih.govmdpi.com For this compound, key descriptors would likely include:
Hydrophobicity (LogP): The presence of three methyl groups would increase the LogP value, which is often correlated with membrane permeability and, in some cases, toxicity.
Electronic Parameters: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The electron-withdrawing nitro group would lower the LUMO energy, making the molecule a better electron acceptor, a feature often linked to the mechanism of action of nitroaromatic compounds.
Steric Descriptors: Parameters such as molecular volume and surface area would be influenced by the trimethyl substitution pattern and would be important for modeling interactions with specific binding sites.
QSAR models developed for other sets of nitroaromatic compounds have shown that a combination of these parameters can effectively predict biological endpoints. nih.gov For a comprehensive understanding of this compound, a similar computational approach would be invaluable for predicting its potential biological activities and guiding the synthesis and testing of related analogues.
Future Research Directions and Potential Applications
Design and Synthesis of Novel Analogues with Enhanced Specificity
A crucial direction for future research lies in the rational design and synthesis of novel analogues of 2,4,8-Trimethyl-7-nitroquinoline. The goal of such synthetic endeavors would be to systematically modify the core structure to enhance target specificity and improve pharmacological profiles. Key strategies would involve bioisosteric replacements of the existing functional groups and the introduction of new substituents at various positions on the quinoline (B57606) ring.
Systematic modifications could include:
Alteration of the nitro group: The nitro group at the 7-position is a key feature. Its replacement with other electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets.
Modification of the methyl groups: The methyl groups at positions 2, 4, and 8 contribute to the lipophilicity and steric bulk of the compound. Varying these alkyl substituents could fine-tune the compound's interaction with the hydrophobic pockets of target proteins.
Introduction of new functional groups: The introduction of polar functional groups, such as hydroxyl, amino, or carboxyl groups, could improve aqueous solubility and provide new points of interaction for target binding.
The synthesis of these new analogues would likely employ established methodologies in quinoline chemistry, potentially adapting procedures like the Skraup-Doebner-von Miller reaction, followed by nitration and further functional group manipulations.
Table 1: Hypothetical Analogues of this compound and Their Design Rationale
| Analogue Name | Modification | Rationale |
| 2,4,8-Trimethylquinolin-7-amine | Reduction of the nitro group to an amine | Introduce a hydrogen bond donor, potentially altering target interaction. |
| 7-Nitro-2,4,8-tris(trifluoromethyl)quinoline | Replacement of methyl groups with trifluoromethyl groups | Increase metabolic stability and alter electronic properties. |
| 2,4-Dimethyl-7-nitro-8-(hydroxymethyl)quinoline | Oxidation of the 8-methyl group | Introduce a polar group to enhance solubility and provide a new binding site. |
| 4,8-Dimethyl-7-nitroquinoline-2-carboxylic acid | Oxidation of the 2-methyl group | Introduce a carboxylic acid to act as a potential metal chelator or to form salt bridges with target residues. |
Advanced Mechanistic Investigations
Understanding the precise mechanism of action is paramount for the development of any therapeutic agent. For this compound, future research should focus on elucidating its molecular interactions within a biological system. Advanced techniques would be necessary to pinpoint its cellular targets and the downstream signaling pathways it modulates.
Potential mechanistic studies could involve:
Target identification and validation: Utilizing techniques such as affinity chromatography, pull-down assays with biotinylated probes, and thermal shift assays to identify the direct binding partners of the compound.
Enzymatic and cellular assays: Once a target is identified, its functional modulation by the compound would be confirmed through in vitro enzymatic assays or cell-based reporter assays.
Structural biology: Co-crystallization of this compound or its analogues with their target proteins would provide atomic-level insights into the binding mode, guiding further structure-based drug design.
Exploration of New Biological Targets
The diverse biological activities of quinoline derivatives suggest that this compound could interact with a range of biological targets. A broad screening approach could uncover novel therapeutic applications.
High-throughput screening (HTS) campaigns against various target classes could reveal unexpected activities. Potential target families to explore include:
Kinases: Many quinoline-based compounds are known to be kinase inhibitors. Screening against a panel of kinases could identify specific enzymes that are potently inhibited by this compound.
G-protein coupled receptors (GPCRs): As key regulators of cellular signaling, GPCRs are important drug targets.
Ion channels: Modulation of ion channel activity is another potential application.
Enzymes involved in metabolic pathways: Targeting metabolic enzymes is an emerging strategy in various diseases.
Development of this compound Derivatives as Molecular Probes
Derivatives of this compound could be developed into valuable molecular probes for chemical biology research. By incorporating reporter tags such as fluorescent dyes, biotin (B1667282), or photo-affinity labels, these probes could be used to visualize and identify their cellular targets and interaction partners.
Table 2: Potential Molecular Probes Derived from this compound
| Probe Type | Reporter Tag | Potential Application |
| Fluorescent Probe | Appending a fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging to determine the subcellular localization of the compound's targets. |
| Affinity-Based Probe | Attaching a biotin tag | Pull-down assays to isolate and identify binding proteins from cell lysates. |
| Photo-Affinity Probe | Incorporating a photo-reactive group (e.g., benzophenone, diazirine) | Covalently labeling the target protein upon photoactivation for unambiguous target identification. |
Computational Drug Design and Optimization Strategies
In silico methods will be instrumental in accelerating the discovery and optimization of this compound-based compounds. Computational approaches can guide the design of new analogues with improved properties and predict their biological activities.
Key computational strategies would include:
Molecular docking: To predict the binding modes of this compound and its analogues within the active site of a known or hypothesized target.
Quantitative Structure-Activity Relationship (QSAR) studies: To build mathematical models that correlate the structural features of the compounds with their biological activities, enabling the prediction of the potency of novel analogues.
Molecular dynamics (MD) simulations: To study the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction and the role of conformational changes.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To computationally assess the drug-like properties of the designed analogues, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and experimental testing.
By systematically applying these computational tools, researchers can more efficiently navigate the chemical space around the this compound scaffold to identify candidates with the highest potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
